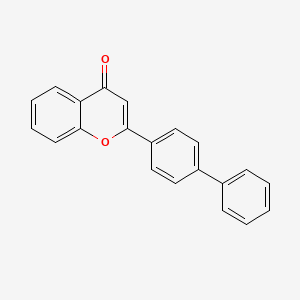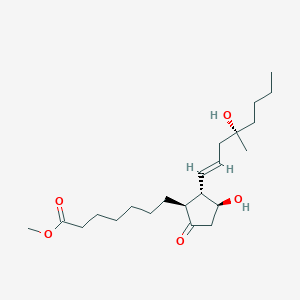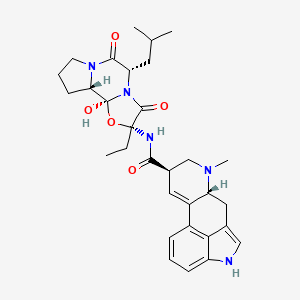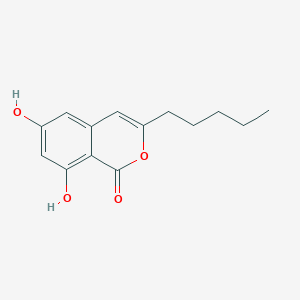
Olivetonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olivetonide is a member of isocoumarins.
Wissenschaftliche Forschungsanwendungen
Nutrient Fertilization Effects on Olive Fruits
A study by Tekaya et al. (2014) explored the impact of nutrient fertilization on olive fruits, including effects on minerals, phenolics, tocopherols, and carbohydrates. The results highlighted a significant decrease in total phenols and tocopherols and changes in the profiles of these compounds due to fertilization, suggesting a link between environmental nutrient concentrations and the chemical composition of olive fruits (Tekaya et al., 2014).
Activated Carbon from Olive Stones
El-Sheikh et al. (2004) investigated the use of olive stones from Jordan for creating activated carbon aimed at treating contaminated groundwater. Their study varied preparation conditions to observe effects on surface area, porosity, functionality, and crystal structure. The research provides insights into the utilization of olive by-products for environmental applications (El-Sheikh et al., 2004).
Olive Stone as a Biosorbent for Heavy Metals
Calero et al. (2009) analyzed the potential of olive stone as a low-cost biosorbent for chromium (Cr III) removal from aqueous solutions. Their research in fixed-bed columns showed the sorption capacity and the effectiveness of olive stone in environmental remediation, especially in water treatment applications (Calero et al., 2009).
Antinociceptive Activity of Olive Leaf Extract
Esmaeili-Mahani et al. (2010) explored the antinociceptive activity of olive (Olea europaea) leaf extract and its influence on morphine effects in rats. The study demonstrated that olive leaf extract has analgesic properties in pain models and can influence morphine analgesia, suggesting its potential in pain management (Esmaeili-Mahani et al., 2010).
Olive By-products in Food Applications
Nunes et al. (2016) provided a comprehensive review on the recovery of bioactive compounds from olive by-products for innovative food applications. The study emphasizes the economic and environmental significance of utilizing these by-products in enhancing food nutritional profiles and technological properties (Nunes et al., 2016).
Eigenschaften
Produktname |
Olivetonide |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
6,8-dihydroxy-3-pentylisochromen-1-one |
InChI |
InChI=1S/C14H16O4/c1-2-3-4-5-11-7-9-6-10(15)8-12(16)13(9)14(17)18-11/h6-8,15-16H,2-5H2,1H3 |
InChI-Schlüssel |
FIMFRMRZGBUYMV-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O |
Kanonische SMILES |
CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxabicyclo[3.2.0]heptane](/img/structure/B1254630.png)
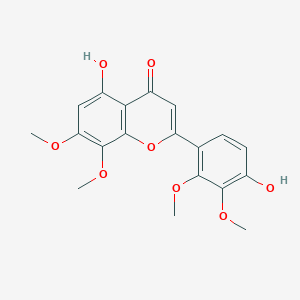
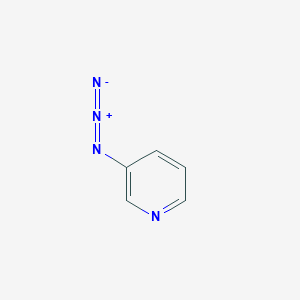
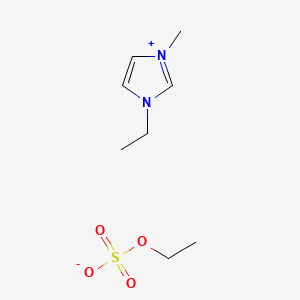
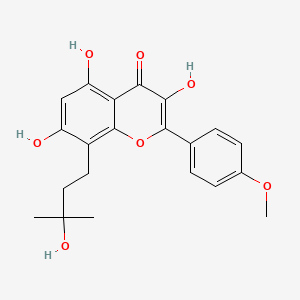
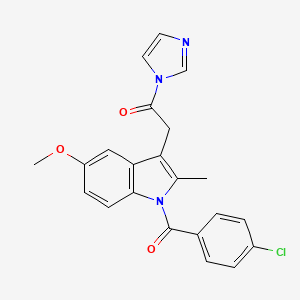
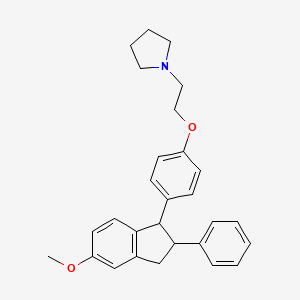

![1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1254643.png)

![2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one](/img/structure/B1254645.png)
